Taraxeryl Acetate Demonstrates Balanced COX-1/COX-2 Inhibition with Quantifiable IC₅₀ Values
Taraxeryl acetate exhibits moderate inhibitory activity against both COX-1 and COX-2 enzymes, with IC₅₀ values determined via in vitro enzyme inhibition assay [1]. While this represents a class-level property among certain pentacyclic triterpenoids, the explicit quantification of taraxeryl acetate's dual inhibition profile provides a reproducible baseline for anti-inflammatory screening campaigns . Note that direct comparative data against taraxerol in this assay are not available; the differentiation is established against the broader class of non-acetylated triterpenes which may lack COX inhibitory activity.
| Evidence Dimension | COX enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | COX-1: 116.3 ± 0.03 μM; COX-2: 94.7 ± 0.02 μM |
| Comparator Or Baseline | Class-level baseline: Non-acetylated triterpenoids (e.g., taraxerol) often lack reported COX inhibition. |
| Quantified Difference | Not applicable (class-level comparison) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Quantifiable COX inhibition supports the use of taraxeryl acetate as a defined chemical probe for studying cyclooxygenase-mediated inflammatory pathways.
- [1] Rehman, U. U., Shah, J., Khan, M. A., Shah, M. R., Ishtiaq, & Khan, I. (2013). Molecular docking of taraxerol acetate as a new COX inhibitor. *Bangladesh Journal of Pharmacology*, 8(2), 194–197. View Source
